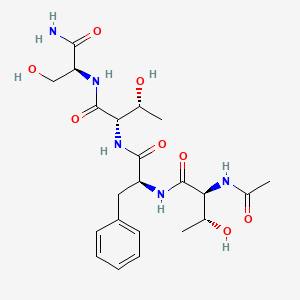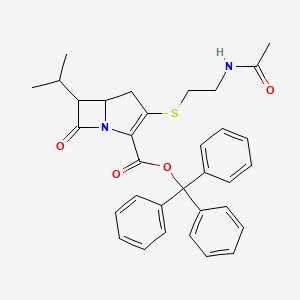
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethyl)thio)-6-(1-methylethyl)-7-oxo-, triphenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethyl)thio)-6-(1-methylethyl)-7-oxo-, triphenylmethyl ester is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylates . This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form antibacterially active sulphoxides of the corresponding unsaturated system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Stereospecific oxidation to form α-chlorosulphoxides.
Substitution: Base-catalyzed addition of thiols.
Common Reagents and Conditions
Thiols: Used in the base-catalyzed addition reaction.
Oxidizing Agents: Used for the stereospecific oxidation to α-chlorosulphoxides.
Major Products
α-Chlorosulphoxides: Formed through oxidation.
Antibacterially Active Sulphoxides: Formed through dehydrochlorination.
Aplicaciones Científicas De Investigación
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives have shown potential in various scientific research applications, including:
Medicinal Chemistry: As potential antimicrobial agents due to their activity against pathogenic microorganisms.
Biological Studies: Investigating their mechanism of action and biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives involves their interaction with bacterial enzymes, leading to the inhibition of β-lactamase activity . This inhibition disrupts the bacterial cell wall synthesis, resulting in antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
Olivanic Acid Analogues: These compounds share a similar bicyclic structure and have been studied for their antibacterial properties.
Other β-Lactam Antibiotics: Compounds such as penicillins and cephalosporins also inhibit β-lactamase activity but differ in their chemical structure and spectrum of activity.
Uniqueness
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives are unique due to their specific bicyclic structure and the presence of the triphenylmethyl ester group, which may contribute to their distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
72614-91-6 |
|---|---|
Fórmula molecular |
C33H34N2O4S |
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
trityl 3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C33H34N2O4S/c1-22(2)29-27-21-28(40-20-19-34-23(3)36)30(35(27)31(29)37)32(38)39-33(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22,27,29H,19-21H2,1-3H3,(H,34,36) |
Clave InChI |
HUZLMMXJPYUKJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


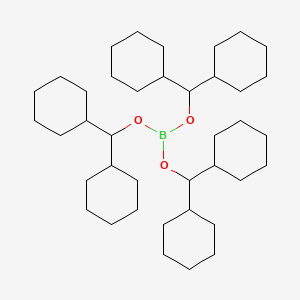
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
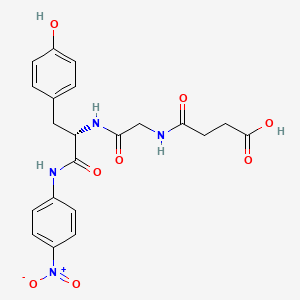
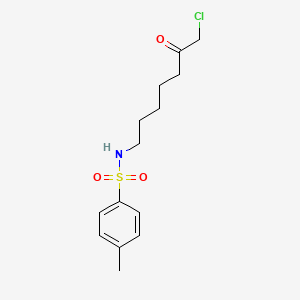
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)

